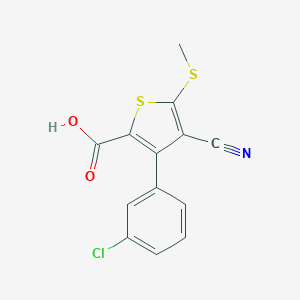

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid

Descripción general

Descripción

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorophenyl group, a cyano group, a methylthio group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Incorporation of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using a methylthiolating agent like methylthiol chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiophenes with various functional groups.

Aplicaciones Científicas De Investigación

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.

Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

Uniqueness

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group and the carboxylic acid group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid, also known by its CAS number 116525-66-7, is a synthetic compound that has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H8ClNO2S2

- Molecular Weight : 309.78 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid

- CAS Number : 116525-66-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The thiophene ring structure is known to enhance the compound's lipophilicity, allowing better membrane permeability and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 14.31 ± 0.90 | Induction of apoptosis |

| A549 | 8.55 ± 0.35 | Cell cycle arrest |

| MCF-7 | 7.01 ± 0.60 | Inhibition of topoisomerase-IIa |

These findings suggest that the compound may serve as a potential lead for developing novel anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It appears to inhibit key inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

- Study on Antitumor Activity : A study conducted by Xia et al. evaluated the antitumor effects of similar thiophene derivatives, revealing that modifications on the thiophene ring can enhance cytotoxicity against specific cancer types . This underscores the importance of structural variations in optimizing therapeutic efficacy.

- Mechanistic Insights : Another investigation explored the molecular interactions between this compound and fatty acid synthase (FASN), highlighting its potential role in metabolic regulation within cancer cells . The research found that inhibition of FASN could lead to reduced lipid synthesis, which is crucial for cancer cell proliferation.

Toxicological Profile

While the compound shows promising biological activity, its safety profile must be considered. Preliminary data suggests potential irritative effects on skin and eyes upon exposure . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-3-2-4-8(14)5-7/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQYECDLWRDJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384830 | |

| Record name | 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116493-00-6 | |

| Record name | 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.